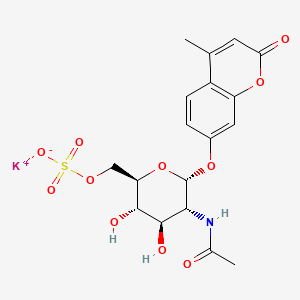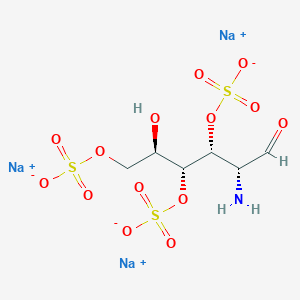
ロバスタチンナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
クレストールは、化学的にロズバスタチンカルシウムとして知られており、高コレステロールの治療と心臓発作や脳卒中などの心血管疾患の予防に主に使用される処方薬です。それはスタチンと呼ばれる薬剤のクラスに属し、肝臓の酵素HMG-CoAレダクターゼを阻害することにより、コレステロールの産生を減らす働きをします。 この化合物は錠剤の形で入手可能であり、低密度リポタンパク質(LDL)コレステロールを低下させ、高密度リポタンパク質(HDL)コレステロールを上昇させる効果が認められているため、広く処方されています .
科学的研究の応用
Rosuvastatin calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of statin synthesis and mechanisms.
Biology: Investigated for its effects on cellular cholesterol metabolism and gene expression.
Medicine: Extensively studied for its efficacy in reducing cardiovascular risk factors and its potential benefits in other conditions such as Alzheimer’s disease.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
ロズバスタチンカルシウムは、コレステロール生合成経路の重要な酵素であるHMG-CoAレダクターゼを阻害することによって作用します。この酵素を阻害することにより、ロズバスタチンは肝臓におけるコレステロールの産生を減らします。これにより、血液からのLDLコレステロールの取り込みと分解が促進され、全体的なコレステロールレベルが低下します。 分子標的には、HMG-CoAレダクターゼ酵素とコレステロール代謝に関与するさまざまな受容体が含まれます .
類似の化合物との比較
類似の化合物
アトルバスタチン: 作用機序は似ていますが、薬物動態が異なる、広く使用されている別のスタチン。
シンバスタチン: コレステロール低下効果は似ていますが、副作用のプロフィールが異なる、古いスタチン。
プラバスタチン: 他のスタチンと比較して、薬物相互作用の可能性が低いことが知られています。
独自性
ロズバスタチンカルシウムは、他のスタチンと比較して、低い用量で高い効力と効果があるため、独自性があります。また、半減期が長く、1日1回投与が可能です。 さらに、HDLコレステロールレベルに好ましい影響を与えることが示されており、多くの患者にとって好ましい選択肢となっています .
生化学分析
Biochemical Properties
Rosuvastatin Sodium works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
Rosuvastatin Sodium has been shown to have a variety of effects on cells. It can help prevent or slow down medical problems, like atherosclerosis (hardening of the arteries), that are caused by fats clogging the blood vessels . It may also be used to prevent certain types of heart and blood vessel problems in patients with risk factors for heart problems . In addition, it has been found to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects .
Molecular Mechanism
The molecular mechanism of Rosuvastatin Sodium involves the inhibition of HMG-CoA reductase, thereby reducing the production of cholesterol in the body . This leads to a decrease in the levels of LDL and VLDL, which are sometimes referred to as “bad cholesterol” due to their association with an increased risk of cardiovascular disease .
Temporal Effects in Laboratory Settings
In laboratory settings, Rosuvastatin Sodium has been shown to have various effects over time. For instance, it has been associated with a reduction in total and differential white blood cell counts in asthmatic and hyperlipidemic rat models . It also reduced oxidative stress by decreasing nitrite and malondialdehyde concentrations, and increasing total thiol content .
Dosage Effects in Animal Models
The effects of Rosuvastatin Sodium can vary with different dosages in animal models. For example, in a study involving rats, rosuvastatin was given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose . The systemic exposure of rosuvastatin was characterized by a large coefficient of variation (48%), indicating a variation in its effects with different dosages .
Metabolic Pathways
Rosuvastatin Sodium is involved in the cholesterol synthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonic acid . This is a key step in the production of cholesterol and other compounds involved in lipid metabolism and transport .
Transport and Distribution
Rosuvastatin Sodium is transported and distributed within cells and tissues. It is highly selective for liver tissue, and does not have unrestricted access to other cell types throughout the body (e.g., myocytes, renal tissue) by passive diffusion across cell membranes . Its relatively low systemic bioavailability, low concentrations required to produce efficient HMG-CoA reductase inhibition, and the selectivity of uptake into hepatic versus non-hepatic cells are considered important safety attributes of Rosuvastatin Sodium .
Subcellular Localization
The subcellular localization of Rosuvastatin Sodium is primarily in the liver, where it exerts its effects . It is taken up by the liver cells and inhibits the HMG-CoA reductase enzyme, thereby reducing the production of cholesterol .
準備方法
合成経路と反応条件
ロズバスタチンカルシウムの合成は、市販の出発物質から始まり、いくつかの重要なステップを伴います。このプロセスは通常、以下を含みます。
ピリミジン環の形成: このステップは、適切なアルデヒドとグアニジン誘導体を縮合させて、ピリミジン環を形成することを伴います。
フルオロフェニル基の導入: フルオロフェニル基は、求核置換反応を介して導入されます。
ラクトン環の形成: ラクトン環は、一連のエステル化と環化反応によって形成されます。
最終的な組み立て:
工業生産方法
ロズバスタチンカルシウムの工業生産は、高純度と収率を確保するために、厳格な条件下で行われます。このプロセスは、大規模な化学合成に続き、結晶化やろ過などの精製工程が含まれます。最終生成物は、その後、医療用錠剤またはカプセルに製剤化されます。
化学反応の分析
反応の種類
ロズバスタチンカルシウムは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は特定の条件下で起こり、酸化代謝物の生成につながります。
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。
置換: 求核置換反応は、この化合物の合成に関与しています。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
溶媒: メタノール、エタノール、ジクロロメタン。
触媒: 炭素上のパラジウム、酸化白金。
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまな中間体と副生成物が含まれ、通常は精製工程で除去されて、純粋なロズバスタチンカルシウムが得られます。
科学研究への応用
ロズバスタチンカルシウムは、幅広い科学研究への応用を持っています。
化学: スタチンの合成とメカニズムの研究におけるモデル化合物として使用されます。
生物学: 細胞コレステロール代謝と遺伝子発現への影響が調査されています。
医学: 心血管リスク因子の軽減における有効性と、アルツハイマー病などの他の状態における潜在的な利点が広く研究されています。
産業: 新しい医薬品製剤と薬物送達システムの開発に使用されています。
類似化合物との比較
Similar Compounds
Atorvastatin: Another widely used statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: An older statin with a similar cholesterol-lowering effect but a different side effect profile.
Pravastatin: Known for its lower potential for drug interactions compared to other statins.
Uniqueness
Rosuvastatin calcium is unique due to its high potency and efficacy at lower doses compared to other statins. It also has a longer half-life, allowing for once-daily dosing. Additionally, it has been shown to have a favorable effect on HDL cholesterol levels, making it a preferred choice for many patients .
特性
CAS番号 |
147098-18-8 |
|---|---|
分子式 |
C22H27FN3NaO6S |
分子量 |
503.5 g/mol |
IUPAC名 |
sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+; |
InChIキー |
RGEBGDYYHAFODH-RRABGKBLSA-M |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
異性体SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
正規SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

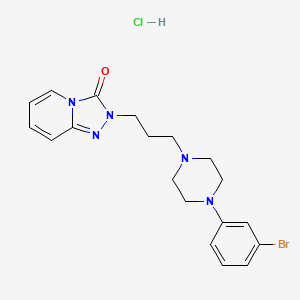
![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
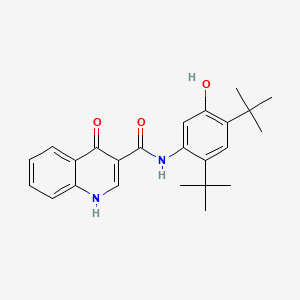
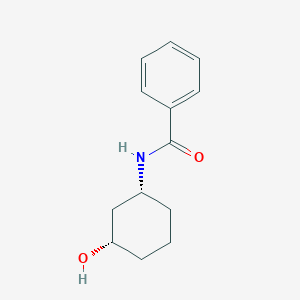
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
